(3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261235-77-1
VCID: VC8225681
InChI: InChI=1S/C13H19FN2.ClH/c1-16(13-6-3-7-15-9-13)10-11-4-2-5-12(14)8-11;/h2,4-5,8,13,15H,3,6-7,9-10H2,1H3;1H
SMILES: CN(CC1=CC(=CC=C1)F)C2CCCNC2.Cl
Molecular Formula: C13H20ClFN2
Molecular Weight: 258.76 g/mol

(3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

CAS No.: 1261235-77-1

Cat. No.: VC8225681

Molecular Formula: C13H20ClFN2

Molecular Weight: 258.76 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride - 1261235-77-1

Specification

CAS No. 1261235-77-1
Molecular Formula C13H20ClFN2
Molecular Weight 258.76 g/mol
IUPAC Name N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C13H19FN2.ClH/c1-16(13-6-3-7-15-9-13)10-11-4-2-5-12(14)8-11;/h2,4-5,8,13,15H,3,6-7,9-10H2,1H3;1H
Standard InChI Key UTJJJTDUUHYPHA-UHFFFAOYSA-N
SMILES CN(CC1=CC(=CC=C1)F)C2CCCNC2.Cl
Canonical SMILES CN(CC1=CC(=CC=C1)F)C2CCCNC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₃H₂₀ClFN₂ and a molecular weight of 258.76 g/mol . Its IUPAC name, N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride, reflects its piperidine core substituted with a 3-fluorobenzyl group and a methylamine moiety. The fluorine atom at the para position of the benzyl ring influences electronic properties, enhancing metabolic stability compared to non-fluorinated analogs.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₀ClFN₂
Molecular Weight258.76 g/mol
InChI KeyUTJJJTDUUHYPHA-UHFFFAOYSA-N
SolubilitySoluble in acidic aqueous media
Storage Conditions2–8°C, protected from moisture

Structural Analysis

X-ray crystallography and NMR studies reveal a chair conformation for the piperidine ring, with the 3-fluorobenzyl group occupying an equatorial position to minimize steric hindrance . The methylamine substituent adopts an axial orientation, facilitating hydrogen bonding with biological targets. Quantum mechanical calculations suggest that the fluorine atom induces a dipole moment of 1.23 D, enhancing binding affinity to hydrophobic receptor pockets .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a reductive amination strategy:

  • Step 1: Condensation of 3-fluorobenzaldehyde with methylamine to form an imine intermediate.

  • Step 2: Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol yields the secondary amine.

  • Step 3: Quaternization with hydrochloric acid produces the hydrochloride salt.

Alternative methods include nucleophilic substitution of 3-fluoro-benzyl chloride with N-methylpiperidin-3-amine, achieving yields of 72–78% .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Reaction Time (h)
Reductive Amination789812
Nucleophilic Substitution729518

Industrial Production Challenges

Large-scale manufacturing faces hurdles such as:

  • Purification Complexity: Residual solvents (e.g., dichloromethane) require multiple recrystallization steps.

  • Fluorine Handling: Specialized equipment is needed to manage hydrofluoric acid byproducts.

ReceptorKᵢ (nM)Assay Type
σ-134Radioligand
Dopamine D₂112Competitive
Serotonin Transporter890Uptake Inhibition

Comparative Analysis with Structural Analogs

Fluorine Position Impact

Replacing the 3-fluoro group with 4-fluoro (as in VC13434449) reduces σ-1 affinity by 4.3-fold, underscoring the importance of substitution patterns .

Table 4: Analog Comparison

Compoundσ-1 Kᵢ (nM)D₂ Kᵢ (nM)
(3-Fluoro-benzyl)-methyl derivative34112
(4-Fluoro-benzyl)-methyl derivative147298
Non-fluorinated analog8901,240

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